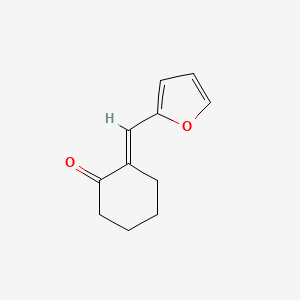

(E)-2-(Furan-2-ylmethylene)cyclohexanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2E)-2-(furan-2-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7-8H,1-2,4,6H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLILSZDCLCSYMR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=CC2=CC=CO2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)/C(=C/C2=CC=CO2)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10496-51-2 | |

| Record name | 2-(2-furfurylidene)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for E 2 Furan 2 Ylmethylene Cyclohexanone

Mechanistic Investigations of Condensation Pathways

The synthesis of (E)-2-(Furan-2-ylmethylene)cyclohexanone is primarily achieved through the Claisen-Schmidt condensation, a reaction that can be catalyzed by either bases or acids. Understanding the mechanistic nuances of these pathways is crucial for optimizing reaction conditions and achieving desired product outcomes.

Base-Catalyzed Approaches: Elucidation of Reaction Kinetics and Equilibria

Base-catalyzed Claisen-Schmidt condensation is a well-established method for the formation of α,β-unsaturated ketones. The reaction mechanism involves the deprotonation of the α-carbon of cyclohexanone (B45756) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of furfural (B47365). Subsequent dehydration of the aldol (B89426) addition product yields the final conjugated system.

Kinetic studies on analogous systems, such as the condensation of furfural with acetophenone, have shown that the reaction can follow a Langmuir-Hinshelwood-Hougen-Watson mechanism, particularly with solid base catalysts. In one such study, an apparent activation energy of 12.5 kcal mol−1 was determined, indicating a moderate energy barrier for the reaction. rsc.org For the DBU-catalyzed aldol condensation of furfural with acetone (B3395972) under solvent-free conditions, the reaction was found to be first order with respect to furfural, with a significantly lower apparent activation energy of 17.7 kJ·mol-1 (approximately 4.2 kcal·mol-1). scirp.org

The equilibrium of the reaction can be influenced by various factors, including the nature of the base, solvent, and reaction temperature. The formation of the thermodynamically more stable conjugated product is generally favored. Experimental work on the competitive reaction of cyclohexanone and 2-furaldehyde with semicarbazide (B1199961) has shed light on the principles of kinetic versus thermodynamic control, which are applicable to the Claisen-Schmidt condensation. desklib.com These studies suggest that at equilibrium, the product derived from the more stable intermediate will predominate.

Acid-Catalyzed Approaches: Influence of Lewis and Brønsted Acids on Selectivity

Acid-catalyzed pathways for the Claisen-Schmidt condensation proceed via the activation of the carbonyl group of furfural by a proton or a Lewis acid, making it more electrophilic. The enol form of cyclohexanone then attacks the activated carbonyl, leading to the aldol addition product, which subsequently dehydrates.

Both Brønsted and Lewis acids have been employed to catalyze this transformation, with the nature of the acid significantly influencing the reaction's selectivity. Studies on the conversion of furfural have shown that both types of acids can be effective. researchgate.net In related syntheses, Lewis acids have been noted to enhance selectivity by minimizing side reactions. For instance, in the conversion of furfural to cyclopentanone, the addition of a Lewis acid like CrCl₃ to a Ni/SiC catalyst was found to suppress the formation of byproducts. researchgate.net

The interplay between Lewis and Brønsted acidity can be complex and crucial for catalytic performance. In the synthesis of furfurals from carbohydrates, a catalyst with a specific Brønsted-to-Lewis acid density ratio was found to be highly effective, highlighting the importance of balancing these two types of acidity for optimal results. nih.gov For the self-condensation of cyclohexanone, both Lewis and Brønsted acid centers can catalyze the reaction, though their mechanisms differ. acs.org

Heterogeneous and Homogeneous Catalysis in Synthesis

The choice between heterogeneous and homogeneous catalysis has significant implications for the synthesis of this compound, affecting yield, selectivity, and the environmental footprint of the process.

Design and Application of Catalytic Systems for Enhanced Yields

A variety of catalytic systems have been designed to improve the yield and efficiency of the Claisen-Schmidt condensation between furfural and cyclohexanone. In the realm of heterogeneous catalysis, solid bases have shown considerable promise. Mg-Al mixed oxides, derived from hydrotalcites, have been successfully used as catalysts. researchgate.netmdpi.com In a continuous fixed-bed reactor at 80 °C, with a cyclohexanone to furfural molar ratio of 5:1, these catalysts demonstrated high furfural conversion. researchgate.netmdpi.com The rehydrated laboratory-prepared catalysts exhibited 100% furfural conversion for over 55 hours, with yields of the mono-condensation product, this compound (denoted as FCH), reaching up to 68%. researchgate.netmdpi.com The di-condensation product, (2E,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone (F2CH), was also formed with yields up to 10%. researchgate.netmdpi.com

Homogeneous catalysts, while often offering high activity and selectivity, present challenges in separation and reuse. However, their study provides valuable mechanistic insights. For instance, the hydrogenation of cyclohexanone and 2-cyclohexen-1-one (B156087) has been studied with homogeneous cationic complexes of ruthenium and osmium.

The table below summarizes the performance of different catalytic systems in the synthesis of this compound and related compounds.

| Catalyst | Reactants | Product(s) | Yield (%) | Reference |

| Rehydrated Mg/Al mixed oxide | Cyclohexanone, Furfural | This compound | 68 | researchgate.netmdpi.com |

| Rehydrated Mg/Al mixed oxide | Cyclohexanone, Furfural | (2E,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone | 10 | researchgate.netmdpi.com |

| 15% w/w Al₂O₃/CaO | Furfural, Acetophenone | 3-(furan-2-yl)-1-phenylprop-2-en-1-one | 100 (selectivity) | rsc.org |

| DBU | Furfural, Acetone | 1,4-pentandien-3-on-1,5-di-furanyl | 98 | scirp.org |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound aligns well with the principles of green chemistry, primarily due to the use of biomass-derived starting materials. Furfural is a key platform chemical obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. Cyclohexanone can also be sourced from renewable feedstocks.

The application of heterogeneous catalysts, such as the Mg-Al mixed oxides mentioned previously, further enhances the green credentials of this synthesis. researchgate.netmdpi.com These solid catalysts can be easily separated from the reaction mixture, facilitating their reuse and minimizing waste generation. The use of solvent-free conditions, as demonstrated in the DBU-catalyzed condensation of furfural and acetone, represents another significant step towards a more environmentally benign process. scirp.org

The evaluation of the "greenness" of a chemical process can be quantified using various metrics. The E-Factor (Environmental Factor), which is the mass ratio of waste to desired product, and the Reaction Mass Efficiency (RME), which is the percentage of the mass of reactants that end up in the product, are commonly used. For the synthesis of this compound, the use of solid catalysts and solvent-free conditions would lead to a lower E-Factor and a higher RME, indicating a more sustainable process.

Stereochemical Control in this compound Synthesis

The formation of the double bond in this compound can result in two geometric isomers: (E) and (Z). The (E)-isomer, where the furan (B31954) ring and the carbonyl group are on opposite sides of the double bond, is generally the thermodynamically more stable and, therefore, the major product under equilibrium conditions. This is due to reduced steric hindrance compared to the (Z)-isomer.

While the inherent thermodynamic preference often leads to high selectivity for the (E)-isomer, achieving complete stereochemical control can be a challenge. The reaction conditions, including the choice of catalyst, solvent, and temperature, can influence the E/Z ratio. In many reported syntheses of similar α,β-unsaturated ketones, the (E)-isomer is obtained with high selectivity without the need for special stereocontrolling agents. For instance, a gold-catalyzed isomerization followed by fluorination has been shown to produce monofluoroalkyl α,β-unsaturated ketones with exclusive E-selectivity. organic-chemistry.org Similarly, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been used for the stereocontrolled synthesis of (E)-stilbene derivatives with complete retention of the alkene geometry. nih.gov

While specific studies on the stereocontrolled synthesis of this compound are not abundant, the principles from these related reactions suggest that careful selection of the catalytic system and reaction conditions can be used to maximize the yield of the desired (E)-isomer. The development of catalysts that can kinetically favor the formation of the (E)-isomer or facilitate the equilibration to the more stable (E)-form is an active area of research.

Process Optimization and Scalability Studies for this compound

The development of efficient and scalable synthetic processes is crucial for the practical application of this compound. Research in this area has focused on the use of heterogeneous catalysts and continuous flow reactors to improve yield, selectivity, and process sustainability.

A notable study investigated the aldol condensation of cyclohexanone and furfural using Mg/Al mixed oxides as heterogeneous catalysts in a continuous fixed-bed reactor. mdpi.com This approach offers several advantages over traditional batch processes, including easier catalyst separation, potential for continuous operation, and improved heat and mass transfer.

In this study, the reaction was performed at 80 °C with a cyclohexanone to furfural molar ratio of 5:1. mdpi.com The performance of both laboratory-prepared and commercial Mg/Al mixed oxide catalysts was evaluated. The rehydrated laboratory-prepared catalyst demonstrated superior performance, achieving 100% furfural conversion for over 55 hours of continuous operation. mdpi.com The primary product was the desired this compound (referred to as FCH), with the main byproduct being (2E,6E)-2,6-bis[2-furyl-methylene]-cyclohexanone (F2CH), which results from the condensation of a second furfural molecule. mdpi.com

The purity of the cyclohexanone feedstock was found to have a significant impact on the catalyst's longevity. mdpi.com Using high-purity cyclohexanone (>99.9%) extended the period of 100% furfural conversion. mdpi.com This highlights the importance of raw material quality in process optimization and scalability.

The following table summarizes the key findings from the process optimization study using a rehydrated laboratory-prepared Mg/Al mixed oxide catalyst.

| Parameter | Value |

| Catalyst | Rehydrated Mg/Al Mixed Oxide |

| Reactor Type | Continuous Fixed-Bed |

| Temperature | 80 °C |

| Cyclohexanone:Furfural Molar Ratio | 5:1 |

| Furfural Conversion | 100% for > 55 hours |

| Yield of this compound | Up to 68% |

| Yield of (2E,6E)-2,6-bis[2-furyl-methylene]-cyclohexanone | Up to 10% |

These results demonstrate a viable pathway for the continuous, scalable production of this compound. Further optimization could focus on catalyst design to enhance selectivity towards the mono-adduct and minimize the formation of the di-adduct, as well as exploring downstream purification strategies for isolating the target compound in high purity.

Elucidating Chemical Reactivity and Transformations of E 2 Furan 2 Ylmethylene Cyclohexanone

Nucleophilic Addition Reactions to the Enone System.

The enone moiety is the primary site for nucleophilic addition reactions. The polarization of this system, with a partial positive charge on the carbonyl carbon and the β-carbon, allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition to the β-carbon of the exocyclic double bond. The choice between these two pathways is influenced by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles preferentially undergoing 1,4-addition.

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the context of (E)-2-(furan-2-ylmethylene)cyclohexanone, the extended conjugation of the enone system makes the β-carbon particularly electrophilic and susceptible to attack by a wide range of soft nucleophiles. This includes carbanions (such as enolates), amines, and thiols.

The reaction with thiols, known as thia-Michael addition, is particularly efficient due to the high nucleophilicity and softness of the sulfur atom. These reactions typically proceed under mild conditions to afford the corresponding 1,4-adducts in high yields. Similarly, aza-Michael additions with primary and secondary amines provide access to β-amino ketone derivatives. These products are valuable intermediates, as the newly introduced amino and keto functionalities can be further elaborated. For instance, the resulting γ-aminoketones can serve as precursors for the synthesis of various heterocyclic compounds.

The general reactivity for Michael additions to enones is well-established, and while specific data for this compound is dispersed, the expected outcomes with common nucleophiles can be summarized.

Table 1: Representative Michael Addition Reactions with this compound

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Thiol | Thiophenol | 3-(1-(Furan-2-yl)-1-(phenylthio)methyl)cyclohexan-1-one | Base catalyst (e.g., Et3N), Room Temperature |

| Amine | Piperidine | 3-(Furan-2-yl(piperidin-1-yl)methyl)cyclohexan-1-one | Neat or in a polar solvent, Room Temperature |

| Enolate | Diethyl malonate | Diethyl 2-((2-oxocyclohexyl)(furan-2-yl)methyl)malonate | Base catalyst (e.g., NaOEt), Ethanol |

It's important to note that the furan (B31954) ring itself can influence the reactivity of the enone system through its electronic properties. The electron-rich nature of the furan ring can modulate the electrophilicity of the β-carbon, affecting reaction rates compared to analogues with phenyl or alkyl substituents.

The development of asymmetric catalytic methods for nucleophilic additions to prochiral enones represents a major advancement in organic synthesis, allowing for the creation of chiral molecules with high enantiopurity. For this compound, the conjugate addition of a nucleophile creates a new stereocenter at the β-position. Controlling the stereochemical outcome of this addition is therefore a key objective.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral secondary amines, such as proline and its derivatives, can react with the cyclohexanone (B45756) moiety to form a transient chiral enamine. This enamine can then react with electrophiles in an enantioselective manner. Alternatively, bifunctional catalysts, such as chiral thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding, guiding the stereochemical course of the reaction. mdpi.com For example, a thiourea (B124793) catalyst can activate the enone by hydrogen bonding to the carbonyl oxygen, while simultaneously activating the nucleophile through another interaction. mdpi.com

These catalysts have been successfully applied to the asymmetric Michael addition of various nucleophiles to cyclic enones, achieving high yields and excellent enantioselectivities (ee). mdpi.comnsf.gov While studies specifically detailing this compound are part of a broader research area, the principles and catalyst types are directly applicable.

Table 2: Catalysts for Enantioselective Michael Additions to Cyclic Enones

| Catalyst Type | Example Catalyst | Nucleophile | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Secondary Amine | (S)-Proline | Acetone (B3395972) | >90% |

| Bifunctional Thiourea | (1R,2R)-DPEN-derived Thiourea | Nitromethane | up to 99% mdpi.com |

| Chiral Phosphine (B1218219) | (R)-BINAP | Phenylacetylene | up to 95% |

The success of these enantioselective additions provides a powerful route to chiral building blocks that can be used in the synthesis of complex natural products and pharmaceuticals. The furan moiety in the product offers an additional handle for further synthetic transformations.

Cycloaddition Reactions Involving this compound.

The presence of both a diene (the furan ring) and a dienophile (the enone system) within the same molecule makes this compound a versatile substrate for cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic architectures in a single step.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction in this context. This compound can participate in this reaction in two distinct ways.

Furan as the Diene: The furan ring can act as a 4π-electron component (a diene) in a Diels-Alder reaction with a suitable dienophile. However, the aromatic character of furan means that it is a relatively unreactive diene. The cycloaddition disrupts this aromaticity, making the reaction reversible and often requiring harsh conditions (high temperature or pressure) or Lewis acid catalysis to proceed. youtube.comuniupo.it When it does react, it typically forms an oxa-bridged bicyclic adduct. The reaction with a strong dienophile like maleic anhydride (B1165640) would be expected to yield the corresponding 7-oxabicyclo[2.2.1]heptene derivative. rsc.orgzbaqchem.com The stereochemical outcome of these reactions (endo vs. exo) is often dependent on the specific reaction conditions and substituents. youtube.com

Enone as the Dienophile: The electron-deficient double bond of the enone system can act as a 2π-electron component (a dienophile) in a reaction with a conjugated diene. The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing effect of the carbonyl group. Reaction with a simple diene like 1,3-butadiene (B125203) would lead to a spirocyclic or fused ring system, depending on the regiochemistry of the attack.

Intramolecular Diels-Alder (IMDA) Reactions: Perhaps the most synthetically powerful application is the intramolecular Diels-Alder reaction. If the furan ring and the enone are part of a larger, suitably tethered molecule, an IMDA reaction can occur. youtube.comuniupo.itthieme-connect.deacs.orgmasterorganicchemistry.com In such a scenario, the furan would act as the diene and a portion of the tether would act as the dienophile, or vice versa. These reactions are highly valuable for rapidly building molecular complexity. masterorganicchemistry.com The stereochemical outcome is often highly controlled by the conformational constraints of the tether. acs.org

Table 3: Potential Diels-Alder Reactivity of this compound

| Role of Compound | Reaction Partner | Expected Product | Key Considerations |

|---|---|---|---|

| Furan as Diene | Maleic Anhydride | Oxa-bridged bicyclic adduct | Reversible reaction, often requires forcing conditions or catalysis. youtube.comrsc.org |

| Enone as Dienophile | 1,3-Butadiene | Spiro/fused cyclohexene (B86901) derivative | Reaction is favored by electron-donating groups on the diene. |

Beyond the Diels-Alder reaction, the enone functionality of this compound is susceptible to other pericyclic reactions, most notably photochemical [2+2] cycloadditions. When irradiated with UV light, the enone can be excited to a higher energy state, allowing it to react with an alkene to form a cyclobutane (B1203170) ring. aklectures.comdtu.dkrsc.org

This reaction, often called the Paternò-Büchi reaction when involving a carbonyl group, can occur in an intermolecular fashion with another alkene or intramolecularly if a double bond is present elsewhere in the molecule at a suitable distance. The stereochemical outcome of these reactions is governed by orbital symmetry rules, which are different for thermal and photochemical processes. While thermal [2+2] cycloadditions are often forbidden or proceed through stepwise mechanisms, photochemical [2+2] cycloadditions are allowed and can be highly efficient for the synthesis of strained four-membered rings. aklectures.comdtu.dk

Electrocyclic reactions, which involve the formation of a sigma bond between the ends of a conjugated system, could also be envisioned under specific conditions, potentially involving the furan ring or a more extended conjugated system derived from the parent compound. The stereochemistry of these reactions (conrotatory or disrotatory) is also dictated by Woodward-Hoffmann rules based on the number of π-electrons and whether the reaction is induced thermally or photochemically.

Selective Reduction and Oxidation Reactions.

The presence of multiple reducible and oxidizable sites—the carbon-carbon double bond, the carbonyl group, and the furan ring—makes the selective transformation of this compound a significant synthetic challenge. Achieving selectivity requires careful choice of reagents and reaction conditions.

Selective Reduction: The reduction of the enone system can target either the C=C double bond (conjugate reduction) or the C=O carbonyl group (1,2-reduction).

Catalytic Hydrogenation: This method typically leads to the reduction of the most accessible π-system. Depending on the catalyst (e.g., Pd/C, PtO₂, Raney Ni) and conditions (pressure, temperature), it is possible to selectively reduce the exocyclic C=C bond to give 2-(furan-2-ylmethyl)cyclohexanone. More forcing conditions can lead to the reduction of the carbonyl group and potentially the saturation of the furan ring itself, yielding 2-(tetrahydrofuran-2-ylmethyl)cyclohexanol. nih.govmdpi.comscienceasia.org

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that generally favors the 1,2-reduction of the carbonyl group to the corresponding allylic alcohol, 1-((E)-2-(furan-2-ylmethylene)cyclohexyl)methanol, especially at low temperatures. researchgate.netvu.nlresearchgate.netmnstate.edu The stereoselectivity of this reduction (axial vs. equatorial attack of the hydride) can be influenced by steric factors and solvent. researchgate.netvu.nlresearchgate.net More complex hydrides, or the use of additives like cerium(III) chloride (Luche reduction), can enhance the selectivity for 1,2-reduction. Conversely, conjugate reduction to saturate the double bond can sometimes be achieved with specific hydride reagents like sodium cyanoborohydride under acidic conditions.

Selective Oxidation:

Epoxidation: The electron-deficient exocyclic double bond is generally resistant to epoxidation by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which preferentially react with electron-rich alkenes. masterorganicchemistry.comlibretexts.org However, the furan ring, being electron-rich, could potentially be a site of oxidation.

Baeyer-Villiger Oxidation: The cyclohexanone carbonyl group is a prime candidate for Baeyer-Villiger oxidation. wikipedia.orgmdpi.comyoutube.comyoutube.comyoutube.com Treatment with a peroxy acid (e.g., m-CPBA) would be expected to insert an oxygen atom adjacent to the carbonyl carbon, expanding the ring to form a seven-membered lactone (an oxepan-2-one derivative). This reaction is highly regioselective, with the migratory aptitude of the adjacent carbon groups determining the site of oxygen insertion.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions would likely lead to the cleavage of the double bond and/or the furan ring, resulting in the formation of various carboxylic acids and other smaller molecules.

Table 4: Potential Selective Reduction and Oxidation Reactions

| Reaction Type | Reagent | Target Site | Expected Major Product |

|---|---|---|---|

| Reduction | |||

| Catalytic Hydrogenation | H₂, Pd/C (mild) | C=C double bond | 2-(Furan-2-ylmethyl)cyclohexanone |

| Hydride Reduction | NaBH₄ | C=O carbonyl | 1-((E)-2-(Furan-2-ylmethylene)cyclohexyl)methanol researchgate.netmnstate.edu |

| Oxidation | |||

| Baeyer-Villiger | m-CPBA | C=O and adjacent C-C bond | (Z)-3-(Furan-2-ylmethylene)oxepan-2-one wikipedia.orgyoutube.com |

Chemo- and Regioselective Hydrogenation of the Double Bonds and Carbonyl

The selective reduction of the multiple unsaturated sites within this compound presents a significant synthetic challenge. The molecule contains an exocyclic carbon-carbon double bond, two double bonds within the furan ring, and a carbonyl group, all of which are susceptible to hydrogenation under various conditions. Achieving chemo- and regioselectivity is crucial for accessing a range of valuable saturated and partially saturated derivatives.

The hydrogenation of furfural (B47365), a related compound, to produce 2-methylfuran (B129897) can be coupled with the dehydrogenation of cyclohexanol (B46403) to yield cyclohexanone, a process that demonstrates the potential for integrated and environmentally favorable syntheses. rsc.org While specific studies on the comprehensive selective hydrogenation of this compound are not extensively detailed in the provided results, the principles of hydrogenating α,β-unsaturated ketones and furan derivatives can be applied.

Typically, catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions would likely reduce the exocyclic C=C double bond first, due to its higher reactivity compared to the aromatic furan ring and the carbonyl group. More forcing conditions, such as higher pressures and temperatures, or the use of more active catalysts like rhodium or ruthenium, would be required to hydrogenate the furan ring. The reduction of the carbonyl group to a hydroxyl group can be achieved using various metal hydrides, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), with the potential for diastereoselectivity depending on the reagent and reaction conditions. The choice of catalyst and reaction parameters is therefore critical in directing the outcome of the hydrogenation.

| Functional Group | Reagents and Conditions | Expected Product |

| Exocyclic C=C | H₂, Pd/C, rt, atm pressure | 2-(Furan-2-ylmethyl)cyclohexanone |

| Carbonyl (C=O) | NaBH₄, MeOH or LiAlH₄, THF | (E)-1-(Furan-2-ylmethylene)cyclohexan-1-ol |

| Furan Ring & C=C | H₂, Rh/C or Ru/C, high pressure/temp | 2-(Tetrahydrofuran-2-ylmethyl)cyclohexan-1-ol |

Oxidative Transformations of the Furan Ring and Cyclohexanone Moiety

The oxidative transformations of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. The furan ring is susceptible to oxidative cleavage, a reaction that can be synthetically useful for accessing dicarbonyl compounds. For instance, oxidation of furan derivatives can lead to the formation of 2-ene-1,4-diones. nih.gov

One notable transformation involves the oxidative dearomatization of the furan ring. nih.gov This process can be a key step in the synthesis of more complex molecules. For example, the oxidation of related 3-(furan-2-yl)propan-1-ones can lead to the formation of 2-ene-1,4,7-triones, which can then undergo further cyclization reactions. nih.gov While direct oxidative studies on this compound are not detailed, it is plausible that similar transformations could be achieved.

The cyclohexanone moiety can also undergo oxidation. For example, Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be expected to convert the cyclohexanone into a caprolactone (B156226) derivative. The regioselectivity of this oxidation would be influenced by the migratory aptitude of the adjacent carbon atoms.

| Moiety | Reagent | Potential Product |

| Furan Ring | Oxidizing agents (e.g., NBS, m-CPBA) | Ring-opened dicarbonyl compounds |

| Cyclohexanone | m-CPBA (Baeyer-Villiger) | Caprolactone derivative |

Functionalization and Derivatization Strategies

The distinct reactive sites of this compound allow for a wide array of functionalization and derivatization reactions, enabling the synthesis of a diverse library of compounds.

Electrophilic and Nucleophilic Modifications of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Generally, electrophilic attack on the furan ring occurs preferentially at the C5 position (alpha to the oxygen and adjacent to the side chain) due to the activating effect of the oxygen atom. pearson.comquora.com However, the presence of the electron-withdrawing cyclohexanone moiety can influence the regioselectivity. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions typically require mild conditions to avoid polymerization or ring-opening of the furan. matanginicollege.ac.in

Nucleophilic attack on the furan ring is less common unless the ring is activated by strong electron-withdrawing groups or through the formation of a metal complex. One such strategy involves the conjugate addition of organolithium compounds to (menthyloxy)(3-furyl)carbene complexes of chromium, leading to the dearomatization of the furan ring. nih.gov

| Reaction Type | Reagent | Expected Position of Substitution |

| Electrophilic Substitution | Br₂/dioxane | 5-position of the furan ring |

| Friedel-Crafts Acylation | Acetic anhydride, Lewis acid | 5-position of the furan ring |

Transformations at the Cyclohexanone Carbonyl Group

The carbonyl group of the cyclohexanone moiety is a key site for a variety of chemical transformations. Nucleophilic addition to the carbonyl carbon is a fundamental reaction. researchgate.net For example, reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of tertiary alcohols. The stereochemistry of this addition is influenced by factors such as steric hindrance and electronic effects. researchgate.net

The carbonyl group can also be converted into other functional groups. For instance, reaction with hydroxylamine (B1172632) would yield an oxime, while reaction with hydrazines would produce hydrazones. The Wittig reaction provides a route to convert the carbonyl group into a new carbon-carbon double bond.

| Reaction Type | Reagent | Product |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Tertiary alcohol |

| Oximation | Hydroxylamine (NH₂OH) | Oxime |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

Cascade and Multicomponent Reactions Incorporating this compound

This compound is a valuable substrate for cascade and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govnih.gov The presence of both an electrophilic α,β-unsaturated system and a nucleophilic furan ring (in certain contexts) allows it to participate in a variety of reaction cascades.

One potential application is in [8+2] cycloaddition reactions. 2H-cyclohepta[b]furan-2-ones, which share structural similarities with the furan moiety, are known to react with enamines and enol ethers to form azulene (B44059) derivatives. mdpi.comresearchgate.net It is conceivable that under appropriate conditions, the furan ring of this compound could act as the 2π component in similar cycloadditions.

Furthermore, the α,β-unsaturated ketone functionality can participate in Michael additions, which can be the initiating step in a cascade sequence. For example, the addition of a nucleophile to the exocyclic double bond could generate an enolate, which could then participate in an intramolecular aldol (B89426) or Claisen condensation, leading to the formation of bicyclic or polycyclic systems.

While specific examples of cascade and multicomponent reactions starting directly from this compound were not prevalent in the search results, its structural motifs are commonly found in substrates for such reactions, highlighting its potential as a versatile building block in this area of synthesis.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for E 2 Furan 2 Ylmethylene Cyclohexanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "(E)-2-(Furan-2-ylmethylene)cyclohexanone". Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the cyclohexanone (B45756) ring typically appear as multiplets in the upfield region, while the furan (B31954) and exocyclic methylene (B1212753) protons are found further downfield due to the influence of deshielding effects from the conjugated system. For instance, in derivatives like 2,6-bis(4-chlorobenzylidene) cyclohexanone, the vinylic proton (H-9) appears as a singlet at δ 7.63 ppm, while the aromatic protons are observed as doublets around δ 7.27-7.29 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclohexanone Derivatives

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| C=O | - | ~190-210 | rsc.orgyoutube.com |

| Vinylic H | ~7.6-7.8 | - | rsc.org |

| Furan/Aryl H | ~6.9-7.5 | ~126-138 | rsc.org |

| Cyclohexanone α-CH₂ | ~2.8-3.0 | ~29 | rsc.org |

| Cyclohexanone β,γ-CH₂ | ~1.7-1.9 | ~22-23 | rsc.org |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment of "this compound" by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to trace the connectivity of protons within the cyclohexanone ring and the furan moiety. For example, COSY spectra can confirm the coupling between adjacent methylene protons in the cyclohexanone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This experiment is vital for establishing the connectivity across quaternary carbons, such as the carbonyl carbon and the carbons of the exocyclic double bond, to nearby protons. For instance, a correlation between the vinylic proton and the carbonyl carbon would be expected. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. youtube.com For the (E)-isomer, a NOESY correlation would be expected between the exocyclic vinylic proton and the protons on the adjacent carbon of the cyclohexanone ring.

NMR spectroscopy also provides valuable data for analyzing the conformational preferences of the cyclohexanone ring. The cyclohexanone ring in such derivatives can adopt different conformations, such as a chair or a half-chair. nih.gov The magnitude of the vicinal coupling constants (³JHH) between protons on the cyclohexanone ring, obtained from the ¹H NMR spectrum, can be used to estimate dihedral angles via the Karplus equation, thus providing information about the ring's puckering.

In some cyclohexanone systems, the presence of a substituent at the 2-position can influence the conformational equilibrium between axial and equatorial forms. researchgate.netrsc.org NOESY experiments can further refine the conformational model by identifying protons that are spatially close in the preferred conformation. nih.gov For example, the observation of a strong NOE between specific protons can confirm a particular chair or twist-boat conformation.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of "this compound". nih.gov These techniques probe the vibrations of molecular bonds, which absorb light at specific frequencies corresponding to the energy of the vibration.

The IR spectrum of "this compound" is characterized by several key absorption bands. The most prominent is the strong absorption due to the C=O stretching vibration of the ketone, typically appearing in the range of 1660-1670 cm⁻¹. rsc.org The C=C stretching vibrations of the exocyclic double bond and the furan ring are also observable, usually in the 1600-1610 cm⁻¹ region. rsc.org The C-O-C stretching of the furan ring can be seen around 1079 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. nsf.gov While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like the C=C double bonds often give rise to strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound and its Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O Stretch (Ketone) | 1660 - 1670 | rsc.org |

| C=C Stretch (Alkenic/Aromatic) | 1570 - 1610 | rsc.org |

| C-O-C Stretch (Furan) | ~1079 | researchgate.net |

| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 | globalresearchonline.net |

| C-H Stretch (Aliphatic) | 2850 - 3000 | globalresearchonline.net |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of "this compound" and for studying its fragmentation behavior. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition. The molecular formula for the parent compound is C₁₁H₁₂O₂. bldpharm.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. rsc.org The resulting mass spectrum shows the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, confirming the molecular weight. rsc.org

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. miamioh.edu Common fragmentation pathways for cyclic ketones involve α-cleavage and rearrangements. miamioh.edu For "this compound", fragmentation may involve cleavage of the bond between the carbonyl group and the adjacent carbon, as well as fragmentations within the furan ring. The prediction of fragmentation pathways can be aided by computational methods. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions and the extent of conjugation within "this compound". The presence of a conjugated system, consisting of the furan ring, the exocyclic double bond, and the carbonyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum typically shows strong absorptions corresponding to π → π* transitions. For related diarylidene-cyclohexanone derivatives, these transitions are observed at wavelengths (λ_max) ranging from 323 nm to 436 nm, depending on the specific substituents. rsc.org The position of the absorption maximum is sensitive to the extent of conjugation and the presence of auxochromic groups. For example, increasing the conjugation length or adding electron-donating groups generally leads to a bathochromic (red) shift to longer wavelengths. The electronic spectroscopy of furan derivatives is dominated by intense π–π* transitions. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structural Determination

For related structures, such as derivatives of bis(furylmethylene)cyclohexanone, X-ray crystallography has confirmed the E configuration of the exocyclic double bonds. nih.govresearchgate.net The cyclohexanone ring is often found in a chair or half-chair conformation. nih.govnih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the packing of the molecules in the crystal lattice. researchgate.net For instance, in a related furan-containing compound, intermolecular N-H···O hydrogen bonds were observed. researchgate.net

Table 3: Illustrative Crystallographic Data for a Furan-Containing Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 11.3142(4) | researchgate.net |

| b (Å) | 7.5526(2) | researchgate.net |

| c (Å) | 22.9030(9) | researchgate.net |

| V (ų) | 1957.10 | researchgate.net |

Note: Data is for a related compound, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, and serves as an illustrative example.

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment in Enantiopure Derivatives

The determination of the absolute configuration (AC) of chiral molecules is a critical aspect of stereochemistry, with profound implications in fields such as pharmacology and materials science. For derivatives of this compound, where chirality can be introduced, for instance, by substitution at the cyclohexanone ring, chiroptical spectroscopic methods are indispensable tools. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such powerful, non-destructive techniques that provide three-dimensional structural information based on the differential interaction of chiral molecules with circularly polarized light.

The assignment of absolute configuration using these methods relies on a synergistic approach combining experimental measurements with quantum chemical calculations. nih.govresearchgate.net The VCD and ECD spectra of the two enantiomers of a chiral molecule are mirror images of each other; therefore, a comparison of the experimental spectrum with the theoretically predicted spectrum for a chosen enantiomer (e.g., the R or S configuration) allows for an unambiguous assignment of the AC. researchgate.netunibs.it

Methodology: A Fusion of Experiment and Theory

The standard and most reliable methodology for AC determination via VCD and ECD involves a multi-step computational process. nih.govresearchgate.net First, a thorough conformational analysis is performed for a selected enantiomer of the target molecule. This is crucial for flexible molecules like cyclohexanone derivatives, which can exist in multiple low-energy conformations. Molecular mechanics (MM) or semi-empirical methods are often employed for an initial broad search, followed by geometry optimization of the most stable conformers using Density Functional Theory (DFT), commonly with the B3LYP functional and a suitable basis set (e.g., 6-31G* or larger). researchgate.netnih.gov

Once the optimized geometries of the stable conformers are obtained, their vibrational (for VCD) and electronic (for ECD) properties are calculated. For VCD, this involves computing the rotational strengths of the fundamental vibrational transitions. researchgate.net For ECD, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and rotatory strengths, which give rise to the observed Cotton effects. nih.gov

The final theoretical spectrum is generated by taking a Boltzmann-weighted average of the spectra of all significant conformers at a given temperature. nih.gov This calculated spectrum is then compared with the experimental VCD or ECD spectrum. A good agreement in the sign and relative intensity of the key bands between the experimental spectrum and the calculated spectrum for a specific enantiomer confirms the absolute configuration of the sample.

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting spectrum is rich in structural information, providing a unique fingerprint for a chiral molecule. nih.gov For a hypothetical chiral derivative, such as (R)-4-alkyl-2-(furan-2-ylmethylene)cyclohexanone, the VCD spectrum would exhibit characteristic bands corresponding to various vibrational modes.

The most informative regions in the VCD spectrum for this class of compounds would likely be the carbonyl (C=O) stretching region (~1650-1700 cm⁻¹) and the C-H stretching region (~2800-3000 cm⁻¹). The sign and intensity of the VCD signal for the C=O stretch, in particular, are sensitive to the local stereochemical environment.

Illustrative VCD Data for a Hypothetical (R)-4-methyl-(E)-2-(furan-2-ylmethylene)cyclohexanone Derivative

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) | Expected Experimental VCD Sign |

| 2965 | Asymmetric CH₃ stretch | +5.8 | Positive (+) |

| 2878 | Symmetric CH₃ stretch | -3.2 | Negative (-) |

| 1685 | C=O stretch (enone) | +12.5 | Positive (+) |

| 1610 | C=C stretch (exocyclic) | -8.7 | Negative (-) |

| 1580 | Furan ring stretch | +6.1 | Positive (+) |

| 1240 | C-C-O stretch | -4.9 | Negative (-) |

Note: This table is illustrative and presents hypothetical data based on established principles of VCD spectroscopy for chiral ketones. The signs and magnitudes are representative of what might be expected for an R-configured enantiomer.

By comparing the experimentally measured VCD spectrum with the Boltzmann-averaged spectrum calculated for the (R)-enantiomer, a direct assignment can be made. If the experimental spectrum matches the calculated (R)-spectrum, the absolute configuration is assigned as R. If it is a mirror image, the configuration is S.

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy probes the electronic transitions of a molecule and is particularly sensitive to the spatial arrangement of chromophores. The α,β-unsaturated ketone system in this compound, which includes the furan ring, constitutes an extended chromophore that gives rise to characteristic ECD signals. nih.gov

Illustrative ECD Data for a Hypothetical (R)-4-methyl-(E)-2-(furan-2-ylmethylene)cyclohexanone Derivative

| Wavelength (nm) | Electronic Transition | Calculated Rotatory Strength (R) | Cotton Effect Sign |

| ~330 | n → π | Negative | Negative (-) |

| ~260 | π → π | Positive | Positive (+) |

| ~225 | π → π* | Negative | Negative (-) |

Note: This table is illustrative, presenting hypothetical data based on the chiroptical properties of α,β-unsaturated ketones. The signs of the Cotton effects are representative for a hypothetical R-configured enantiomer and are determined by the spatial arrangement of the atoms.

The analysis of the ECD spectrum involves comparing the signs of the experimentally observed Cotton effects with those predicted by TD-DFT calculations for a chosen enantiomer. nih.gov For instance, a positive Cotton effect around 260 nm in the experimental spectrum of a sample, matching the predicted spectrum for the (R)-enantiomer, would strongly support the assignment of the R absolute configuration.

Computational Chemistry and Theoretical Investigations of E 2 Furan 2 Ylmethylene Cyclohexanone

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (E)-2-(Furan-2-ylmethylene)cyclohexanone. These studies reveal how the distribution of electrons within the molecule governs its stability and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. sigmaaldrich.commanchester.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. manchester.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich furan (B31954) ring and the exocyclic double bond, which are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the α,β-unsaturated ketone system, including the carbonyl group, making this region susceptible to nucleophilic attack.

Theoretical calculations, such as those performed using DFT methods like B3LYP with a 6-311+G(d,p) basis set, can precisely determine the energies of these orbitals. researchgate.net For a structurally similar compound, 2-(2-hydroxy-benzylidene)-cyclohexanone, the HOMO-LUMO gap was calculated to be approximately 4.28 eV, indicating a stable molecule with moderate reactivity. researchgate.net It is anticipated that this compound would exhibit a comparable energy gap. A smaller HOMO-LUMO gap generally signifies a more reactive species. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.14 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.86 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.28 | Indicator of kinetic stability and reactivity |

Electron Density Distribution and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The MEP is mapped onto the surface of the electron density, where different colors denote varying electrostatic potentials. Typically, red indicates regions of high negative potential (electron-rich), while blue signifies areas of high positive potential (electron-poor). Green and yellow represent intermediate potentials.

In this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the carbonyl group and, to a lesser extent, the oxygen atom in the furan ring, consistent with their high electronegativity. These sites are the most likely to interact with electrophiles. Conversely, the hydrogen atoms of the furan ring and the cyclohexanone (B45756) ring would exhibit a positive potential (blue), rendering them susceptible to nucleophilic interactions. Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. manchester.ac.uk

Conformational Landscape Analysis via Molecular Mechanics and Quantum Chemistry

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the cyclohexanone ring and rotation around the single bond connecting the two ring systems. Conformational analysis aims to identify the most stable arrangements of the atoms in space. researchgate.net

Global and Local Energy Minima Identification

To map the conformational landscape, computational methods search for energy minima on the potential energy surface. researchgate.net A local minimum corresponds to a stable conformation, while the global minimum is the most stable conformation with the lowest possible energy. researchgate.netnih.gov Techniques such as molecular mechanics are often used for an initial broad search, followed by more accurate quantum chemistry calculations (like DFT) to refine the energies of the identified conformers. mdpi.com For cyclohexanone itself, the chair conformation is known to be the most stable. mdpi.com The introduction of the bulky furan-2-ylmethylene substituent at the C2 position can influence the relative energies of different conformers. The global minimum for this compound is expected to feature the cyclohexanone ring in a slightly distorted chair conformation to alleviate steric hindrance.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface for a given reaction, it is possible to identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, potential reactions for study include cycloadditions, electrophilic additions to the furan ring, and nucleophilic additions to the carbonyl group. For instance, in a hypothetical reaction, DFT calculations could be used to model the approach of a nucleophile to the carbonyl carbon. The calculations would map the change in energy as the bond forms, identify the structure and energy of the transition state, and predict the structure of the resulting product. Similar studies on the cycloaddition reactions of furan derivatives have successfully elucidated complex reaction mechanisms.

Strategic Applications of E 2 Furan 2 Ylmethylene Cyclohexanone As a Versatile Chemical Platform

Precursor in the Synthesis of Architecturally Complex Organic Molecules.

The structure of (E)-2-(Furan-2-ylmethylene)cyclohexanone, featuring both a diene system within the furan (B31954) ring and a dienophile in the form of the enone, suggests its potential as a precursor for architecturally complex organic molecules.

Construction of Bridged and Polycyclic Systems.

The furan moiety is a well-established diene in Diels-Alder reactions, a powerful tool for the construction of bridged bicyclic systems. semanticscholar.orgorganic-chemistry.orgyoutube.com In principle, this compound could undergo cycloaddition reactions to form such complex frameworks. For instance, reaction with a suitable dienophile could lead to the formation of an oxabicycloheptene derivative fused to the cyclohexanone (B45756) ring. The subsequent transformation of these adducts can provide access to a variety of polycyclic structures. semanticscholar.orgnih.govresearchgate.netnih.govmdpi.com Despite the theoretical potential for this compound to participate in intramolecular or intermolecular cycloaddition reactions to generate bridged and polycyclic systems, specific examples of such transformations originating from this compound are not prominently featured in the available chemical literature.

Synthesis of Nitrogen, Oxygen, and Sulfur Heterocycles.

The α,β-unsaturated ketone functionality in this compound is a classic Michael acceptor, rendering it susceptible to conjugate addition by various nucleophiles. This reactivity is a cornerstone for the synthesis of a wide array of heterocyclic compounds. libretexts.orgwizeprep.comlibretexts.orgyoutube.com

Nitrogen Heterocycles: Reactions with nitrogen-based nucleophiles such as ammonia, primary amines, hydrazines, and hydroxylamines can serve as a foundational step toward the synthesis of various nitrogen-containing heterocycles. libretexts.orgwizeprep.comlibretexts.orgyoutube.comresearchgate.net For example, condensation with hydrazine (B178648) derivatives could potentially yield pyrazoline or pyrazole (B372694) structures. While general methodologies for the synthesis of nitrogen heterocycles from α,β-unsaturated ketones are well-documented, specific applications of this compound in this context are not widely reported.

Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles can often be achieved through reactions involving the enone system. researchgate.net For instance, epoxidation of the double bond followed by ring-opening reactions, or reactions with oxygen nucleophiles under specific conditions, could theoretically lead to the formation of novel oxygenated heterocyclic systems. However, the literature does not provide specific examples starting from this compound.

Sulfur Heterocycles: The reactivity of α,β-unsaturated ketones with sulfur nucleophiles, such as thiols or hydrogen sulfide, is a known route to sulfur-containing heterocycles like tetrahydrothiophenes or thianes. organic-chemistry.orgnih.govclockss.orguzh.ch The Michael addition of a sulfur nucleophile to the enone system of this compound would be the initial step in such a synthetic pathway. Nevertheless, documented instances of such reactions with this specific compound are scarce.

Role in Materials Science and Polymer Chemistry.

Furan-containing compounds are of growing interest in materials science due to their derivation from renewable resources and the unique chemical properties imparted by the furan ring.

Monomeric Unit in the Development of Specialty Polymers.

Furan-based monomers can be used in various polymerization reactions to create novel polymers. The diene character of the furan ring allows for its participation in Diels-Alder polymerization, a reversible reaction that can lead to self-healing materials. While the general principle of using furan derivatives as monomers is established, there is no specific mention in the literature of this compound being employed as a monomeric unit for the development of specialty polymers.

Building Block for Optoelectronic or Responsive Materials.

Chalcone derivatives, which share the α,β-unsaturated ketone motif with the target compound, are known to be precursors for materials with interesting optoelectronic properties. researchgate.netresearchgate.net The extended conjugation in such molecules can lead to applications in nonlinear optics and as components in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netrsc.org Although furan-containing chalcones have been investigated for these purposes researchgate.netnih.gov, specific studies on the optoelectronic or responsive material applications of this compound are not readily found.

Development of Ligands for Catalysis.

The structure of this compound contains potential coordination sites (the carbonyl oxygen and the furan oxygen) that could be utilized in the design of ligands for metal-catalyzed reactions. Chalcone-type molecules can be modified to create ligands for various catalytic transformations. However, the scientific literature does not currently contain reports on the development or application of ligands derived specifically from this compound for catalysis.

Design of Chiral Ligands from this compound Derivatives

The synthesis of chiral ligands from prochiral starting materials is a cornerstone of asymmetric catalysis. While direct examples of chiral ligand synthesis starting from this compound are not extensively documented in publicly available research, the molecular scaffold of this compound presents several strategic avenues for the introduction of chirality. The α,β-unsaturated ketone functionality is particularly amenable to various asymmetric transformations.

One of the most effective methods for generating chiral molecules from α,β-unsaturated ketones is through asymmetric conjugate addition. The addition of nucleophiles to the β-position of the exocyclic double bond can be rendered stereoselective by the use of a chiral catalyst. For instance, organocatalysts, such as chiral secondary amines (e.g., prolinol derivatives), can be employed to facilitate the enantioselective addition of various nucleophiles.

Another promising approach is the asymmetric hydrogenation of the carbon-carbon double bond. Transition metal complexes bearing chiral phosphine (B1218219) ligands have proven highly effective in the enantioselective reduction of similar exocyclic α,β-unsaturated ketones, leading to the formation of a chiral center at the α-position of the cyclohexanone ring. The choice of metal (e.g., rhodium, iridium) and the specific chiral ligand are crucial for achieving high enantioselectivity.

Furthermore, the ketone moiety itself can be a site for derivatization to introduce chirality. Asymmetric reduction of the carbonyl group using chiral reducing agents or catalysts can yield chiral allylic alcohols. These alcohols can then be further functionalized or incorporated into larger ligand frameworks.

A hypothetical reaction scheme for the synthesis of a chiral phosphine ligand from this compound is presented below. This scheme is illustrative and based on established methodologies for similar substrates.

Illustrative Reaction Scheme for Chiral Ligand Synthesis

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Asymmetric Conjugate Addition | This compound, Dialkylphosphine oxide, Chiral Catalyst (e.g., Ni(II)-chiral diamine complex), Base | Chiral phosphine oxide derivative |

| 2 | Reduction of Phosphine Oxide | Chiral phosphine oxide derivative, Silane reducing agent (e.g., HSiCl3) | Chiral phosphine ligand |

Coordination Chemistry of this compound-derived Ligands

The coordination chemistry of ligands derived from this compound is an area with significant potential, primarily through the formation of Schiff base ligands. The reaction of the carbonyl group of the cyclohexanone moiety with a primary amine introduces an imine nitrogen atom, which, along with the furan oxygen, can act as a bidentate chelate for a variety of metal ions.

Schiff base ligands derived from furan-2-carbaldehyde, a structurally related compound, have been extensively studied and are known to form stable complexes with a range of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). nih.gov In these complexes, the ligand typically coordinates to the metal center through the imine nitrogen and the oxygen atom of the furan ring, forming a five-membered chelate ring. This mode of coordination is also anticipated for Schiff base ligands derived from this compound.

The electronic and steric properties of the substituent on the imine nitrogen can significantly influence the coordination geometry and the stability of the resulting metal complexes. For example, the use of bulky substituents can lead to distorted coordination geometries. The furan ring itself can participate in coordination, and its oxygen atom is a potential donor site. nih.gov

Spectroscopic techniques are invaluable for characterizing these metal complexes. In the infrared (IR) spectra, the coordination of the imine nitrogen to the metal center is typically evidenced by a shift in the ν(C=N) stretching frequency. The involvement of the furan oxygen in coordination can also be inferred from changes in the furan ring vibrations. Electronic absorption spectra provide information about the geometry of the metal complexes. For instance, d-d transitions can indicate whether a complex has an octahedral, tetrahedral, or square planar geometry.

Table of Representative Metal Complexes with Furan-Containing Schiff Base Ligands

| Metal Ion | Ligand | Coordination Geometry | Key Spectroscopic Data (cm⁻¹) |

| Cu(II) | N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Distorted Octahedral | ν(C=N): ~1600, ν(M-N): ~450, ν(M-O): ~550 |

| Co(II) | N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Octahedral | ν(C=N): ~1605, ν(M-N): ~460, ν(M-O): ~540 |

| Ni(II) | N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Octahedral | ν(C=N): ~1610, ν(M-N): ~455, ν(M-O): ~545 |

| Zn(II) | N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Tetrahedral | ν(C=N): ~1608, ν(M-N): ~440, ν(M-O): ~530 |

Note: The data in this table is based on findings for the related ligand N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and is intended to be illustrative of the expected coordination behavior. nih.gov

Emerging Research Directions and Future Perspectives on E 2 Furan 2 Ylmethylene Cyclohexanone

Innovations in Sustainable Synthesis and Process Intensification

The traditional synthesis of (E)-2-(Furan-2-ylmethylene)cyclohexanone typically involves the Claisen-Schmidt condensation, which often relies on strong acids or bases, leading to potential environmental concerns and complex purification steps. Modern research is focused on developing greener and more efficient synthetic routes.

A significant area of innovation lies in the development of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For instance, the principles of green chemistry encourage the use of water as a solvent and the development of eco-friendly reaction conditions. nih.gov Research into solid acid or base catalysts, such as modified zeolites or metal oxides, is a promising avenue. These catalysts can enhance reaction efficiency and selectivity under milder conditions. The synthesis of related bis-arylidene cyclohexanone (B45756) derivatives has seen success with catalysts like nanosized MoO₃, which offers high purity and short reaction times without needing an inert atmosphere.

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is also a key research direction. This involves exploring alternative energy sources like microwave or ultrasound irradiation to accelerate reaction rates and improve yields. For example, microwave-assisted synthesis has been shown to be effective in preparing various heterocyclic compounds, often reducing reaction times from hours to minutes. nih.govmdpi.com A comparative study on the synthesis of 2-mercaptoquinazolin-4(3H)-ones found that ultrasonication and conventional stirring provided significantly higher yields than microwave-induced methods in deep eutectic solvents. mdpi.comresearchgate.net These techniques represent a move away from conventional heating methods, aligning with the principles of green chemistry. rsc.org

| Catalyst/Method | Precursors | Solvent | Key Advantages |

| Nanosized MoO₃ | Cyclohexanone, Aromatic Aldehydes | Ethanol/THF | High purity (85-92%), short reaction times (20-40 min), no inert atmosphere required. |

| Ultrasound-Assisted Synthesis | Anthranilic acids, Isothiocyanates | Deep Eutectic Solvents | Higher yields compared to microwave-assisted synthesis for certain heterocyclic systems. mdpi.comresearchgate.net |

| One-Pot Synthesis (CuCl catalyst) | Furfural (B47365), 7-bromo-1-heptene | Acetonitrile/Water | Efficient conversion of biomass-derived furfural into ester compounds without intermediate isolation. mdpi.com |

Exploration of Unconventional Reaction Media and Catalysis

The choice of solvent plays a critical role in the sustainability of a chemical process. Traditional volatile organic compounds (VOCs) are a major source of industrial waste. nih.gov Consequently, research is actively exploring unconventional, greener solvent alternatives for the synthesis of compounds like this compound.

Deep Eutectic Solvents (DESs) have emerged as promising green media. nih.gov These solvents are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point lower than the individual components. nih.gov DESs are attractive due to their low cost, low toxicity, biodegradability, and simple preparation. nih.gov In many cases, the DES can also act as a catalyst, simplifying the reaction system. mdpi.com For example, the choline (B1196258) chloride:urea (ChCl:U) system has been effectively used as both a solvent and catalyst in the synthesis of various heterocyclic compounds. mdpi.comnih.gov The ability to recover and reuse the DES for multiple cycles with only a slight decrease in activity further enhances its green credentials. mdpi.com

Ionic Liquids (ILs) are another class of unconventional solvents being investigated. rushim.ru These are salts with low melting points that can be tailored for specific applications. nih.gov While effective, the synthesis of ILs can be more complex and costly compared to DESs, and toxicity can be a concern. nih.govnih.gov However, their unique properties, such as negligible vapor pressure and high thermal stability, make them suitable for a range of chemical transformations. nih.gov

The table below summarizes findings from studies on related syntheses in unconventional media.

| Reaction Medium | Catalyst Role | Reactants | Key Findings |

| Choline Chloride:Urea (1:2) | Solvent and Catalyst | Isatonic anhydride (B1165640), anilines, aldehydes | Effective for multicomponent reactions to produce quinazolinone derivatives. nih.gov |

| Choline Chloride:Malonic Acid (1:1) | Catalyst | Isatoic anhydride, anilines | Achieved 94% yield for 2,3-dihydroquinazolin-4(1H)-ones; recyclable up to four times. mdpi.com |

| Choline Chloride:p-TsOH (1:1) | Catalyst | Phthalhydrazide, aldehyde, dimedone | Effective for multicomponent reactions in methanol, leading to 88% yield. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. thieme-connect.de Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.netrsc.org This enhanced control can lead to higher yields, improved safety (especially when handling hazardous intermediates), and easier scalability. uc.pt

For the synthesis of this compound, a flow process could involve pumping solutions of cyclohexanone and furfural with a catalyst through a heated reactor coil. The product stream could then pass through in-line purification cartridges containing scavengers to remove unreacted starting materials or byproducts, yielding a clean product continuously. thieme-connect.de This approach has been successfully applied to the multi-step synthesis of various heterocyclic compounds, demonstrating its robustness and efficiency. uc.pt

Automated synthesis platforms, which integrate robotics and software control, are poised to accelerate research in this area. researchgate.net These systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesizing the target molecule. researchgate.net By combining flow chemistry with automated systems, researchers can create highly efficient workflows for reaction discovery and optimization, significantly reducing the time and resources required for developing new synthetic methods. beilstein-journals.org

Harnessing this compound in New Functional Materials Development

Beyond its synthesis, this compound and its derivatives hold significant potential as building blocks for new functional materials. The molecule's structure, featuring a reactive enone system and a furan (B31954) ring, makes it a versatile precursor for polymerization and other chemical modifications.

The furan moiety itself is a key component in the development of bio-based polymers. rsc.org Research has shown that furan-based polyesters can be synthesized via sustainable, solvent-free processes and exhibit biodegradable characteristics. rsc.org By analogy, polymers incorporating the this compound unit could be developed, potentially leading to new classes of renewable and biodegradable materials.

Furthermore, the broader class of bis-arylidene cyclohexanones, such as 2,6-bis(furan-2-ylmethylene)cyclohexanone, are known for their interesting photophysical properties. These compounds can exhibit photochromism (reversible color change upon exposure to light) and acidochromism (color change in response to pH). These properties make them candidates for applications in optical data storage, smart coatings, and chemical sensors. The conjugated system in this compound suggests that it could serve as a monomer or a key intermediate for materials with unique electronic and optical properties. For example, it can be used as an intermediate in the synthesis of complex heterocyclic systems like thieno[2,3-b]quinolines, which may possess antimicrobial activities.

| Compound Class | Potential Application | Relevant Properties |

| Furan-based Polyesters | Biodegradable plastics, sustainable materials | Derived from renewable resources (e.g., BHMF), tunable thermal and rheological properties. rsc.org |

| Bis-arylidene Cyclohexanones | Photochromic materials, chemical sensors | Reversible color changes induced by light (photochromism) or pH (acidochromism). |

| Thieno[2,3-b]quinolines | Antimicrobial agents | Synthesized from bis-arylidene cyclohexanone intermediates. |

Q & A

Basic Questions

Q. What are the common synthetic routes for (E)-2-(Furan-2-ylmethylene)cyclohexanone, and how is reaction efficiency optimized?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed aldol condensation between furfural and cyclohexanone. For optimization:

- Catalysts : Use Lewis acids (e.g., HCl, H₂SO₄) or organocatalysts to enhance yield.

- Solvents : Polar aprotic solvents (e.g., ethanol, acetic acid) improve reaction homogeneity. reports a 98% yield in ethanol under reflux for 3 hours .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like polymerization of furfural.

- Purification : Column chromatography or recrystallization ensures high purity, as validated by ¹H NMR (δ 6.6–7.2 ppm for furan protons; δ 2.3–2.8 ppm for cyclohexanone methylene groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include the conjugated enone system (δ 6.7–7.1 ppm for furan and vinyl protons) and cyclohexanone protons (δ 1.8–2.8 ppm). High-resolution NMR can distinguish E/Z isomers via coupling constants .

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ confirms the α,β-unsaturated carbonyl group.

- UV-Vis : A λₘₐₐ ~280 nm indicates π→π* transitions in the conjugated system .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

- Methodological Answer :

- Molecular Weight : 174.24 g/mol (calculated from PubChem data) .

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in water.

- Stability : Sensitive to prolonged light exposure; store in amber vials at 4°C.

- Melting Point : ~120–125°C (varies with purity; confirm via DSC) .

Advanced Research Questions

Q. How does the E/Z isomerism of this compound influence its reactivity and biological activity?

- Methodological Answer :

- Isomer Stability : The E-isomer is thermodynamically favored due to reduced steric hindrance between the furan ring and cyclohexanone.

- Reactivity : The E-configuration enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael acceptors in drug design).

- Biological Activity : In antimicrobial assays, the E-isomer shows higher potency (e.g., MIC = 15.6 μM against S. aureus) due to better target binding .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :